![molecular formula C15H21N3O2S B583591 Didesmethyl Almotriptan-d4 CAS No. 1346604-75-8](/img/structure/B583591.png)
Didesmethyl Almotriptan-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Didesmethyl Almotriptan-d4 is a deuterium labelled form of Didesmethyl Almotriptan, which is a metabolite of Almotriptan . It is used in proteomics research .
Molecular Structure Analysis
The molecular formula of Didesmethyl Almotriptan-d4 is C15H17D4N3O2S . The IUPAC name is 1,1,2,2-tetradeuterio-2-[5-(pyrrolidin-1-ylsulfonylmethyl)-1H-indol-3-yl]ethanamine . The molecular weight is 311.44 .
Physical And Chemical Properties Analysis
The boiling point of Didesmethyl Almotriptan-d4 is approximately 552.2±60.0°C at 760 mmHg and its density is approximately 1.3±0.1 g/cm3 . It should be stored at 2-8°C .
Wissenschaftliche Forschungsanwendungen
1. Almotriptan's Efficacy and Tolerability in Migraine Treatment
Almotriptan, a specific serotonin 5-HT1B/1D agonist, is recognized for its effectiveness in treating migraine. A study compared oral almotriptan with sumatriptan and placebo, finding that almotriptan at doses of 12.5 mg and 25 mg offers significant migraine pain relief comparable to sumatriptan, with better tolerability than sumatriptan (Dowson et al., 2002).
2. Almotriptan in Animal Models for Antimigraine Activity
Almotriptan's functional profile has been analyzed using animal models, demonstrating its effectiveness as a selective constrictor of intracranial blood vessels and an inhibitor of neurogenically evoked plasma protein extravasation in the dura mater. These properties are indicative of its potential in antimigraine therapy (Gras et al., 2000).
3. Metabolism of Almotriptan in Human Liver
Research on the metabolism of almotriptan in human liver identifies key enzymes involved in its processing. This knowledge is vital for understanding the drug's pharmacokinetics and potential interactions with other medications (Salvà et al., 2003).
4. Almotriptan as a 5-HT Receptor Agonist
Almotriptan's pharmacological characterization includes its high affinity for 5-HT1B and 5-HT1D receptors, with minimal affinity for other 5-HT receptors. This specificity supports its use in migraine treatment due to targeted vasoconstriction and minimal side effects (Bou et al., 2000).
5. Almotriptan's Comparative Efficacy in Clinical Trials
In a meta-analysis, almotriptan was reported to have the highest sustained pain-free rate and the lowest adverse-event rate among oral triptans. These findings suggest its potential as a preferred choice for migraine treatment due to its balance of efficacy and tolerability (Sandrini et al., 2005).
Safety And Hazards
Zukünftige Richtungen
While specific future directions for Didesmethyl Almotriptan-d4 are not available, it is worth noting that Almotriptan, from which it is derived, has been used in the acute treatment of migraine with or without aura for over 20 years, accumulating data on more than 15,000 patients in studies and from an estimated >150 million treated migraine attacks in daily clinical practice . This suggests that Didesmethyl Almotriptan-d4 and similar compounds may continue to be valuable tools in migraine research and treatment.
Eigenschaften
IUPAC Name |
1,1,2,2-tetradeuterio-2-[5-(pyrrolidin-1-ylsulfonylmethyl)-1H-indol-3-yl]ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2S/c16-6-5-13-10-17-15-4-3-12(9-14(13)15)11-21(19,20)18-7-1-2-8-18/h3-4,9-10,17H,1-2,5-8,11,16H2/i5D2,6D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLDLLAFWGVDYHM-NZLXMSDQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)CC2=CC3=C(C=C2)NC=C3CCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1=CNC2=C1C=C(C=C2)CS(=O)(=O)N3CCCC3)C([2H])([2H])N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10747616 |
Source
|
Record name | 2-{5-[(Pyrrolidine-1-sulfonyl)methyl]-1H-indol-3-yl}(~2~H_4_)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10747616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Didesmethyl Almotriptan-d4 | |
CAS RN |
1346604-75-8 |
Source
|
Record name | 2-{5-[(Pyrrolidine-1-sulfonyl)methyl]-1H-indol-3-yl}(~2~H_4_)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10747616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.